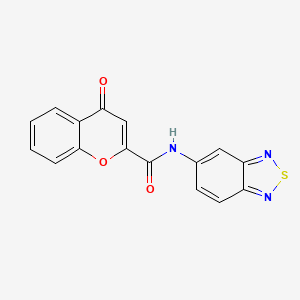![molecular formula C20H23FN2OS B11322957 1-cyclohexyl-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11322957.png)
1-cyclohexyl-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with the molecular formula C20H23FN2OS This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorobenzyl group, and a tetrahydrocyclopenta[d]pyrimidin-2-one core
Preparation Methods
The synthesis of 1-cyclohexyl-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves multiple steps, including the formation of the cyclopenta[d]pyrimidin-2-one core and the introduction of the cyclohexyl and fluorobenzyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as cyclohexylamine, 4-fluorobenzyl chloride, and sulfur-containing compounds. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
1-cyclohexyl-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl group, using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-cyclohexyl-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-cyclohexyl-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can be compared with other similar compounds, such as:
- 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-allyl-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one These compounds share structural similarities but differ in their specific substituents and overall molecular architecture, which can influence their chemical properties and potential applications.
Properties
Molecular Formula |
C20H23FN2OS |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C20H23FN2OS/c21-15-11-9-14(10-12-15)13-25-19-17-7-4-8-18(17)23(20(24)22-19)16-5-2-1-3-6-16/h9-12,16H,1-8,13H2 |
InChI Key |
ZHOWGEAJUJBTEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11322883.png)

![2,7-bis(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11322897.png)


![1-(4-Chlorophenyl)-3-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)urea](/img/structure/B11322912.png)
![4-[(4-methylbenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11322913.png)
![2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11322919.png)
![N-(2-ethoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11322921.png)
![3-(4-fluorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11322924.png)
![2-(2-chlorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11322927.png)
![3-[(4-benzylpiperidin-1-yl)carbonyl]-1H-isothiochromen-1-one](/img/structure/B11322941.png)
![10-(4-ethoxyphenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11322949.png)

